molecular formula C19H15ClFN3OS B2818364 N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 896047-85-1

N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2818364
CAS No.: 896047-85-1
M. Wt: 387.86
InChI Key: XZZMSFLBAVBSQK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-fluorophenyl hydrazine with a suitable diketone to form the pyridazinyl ring.

    Introduction of the Sulfanyl Group: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with the Chloro-Methylphenyl Group: Finally, the compound is coupled with 3-chloro-4-methylphenyl acetamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling Up Reactions: Adjusting the quantities of reactants and solvents to suit large-scale production.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: Shares similar structural features but differs in the position and type of substituents.

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: Another related compound with different functional groups.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of chloro, methyl, and fluorophenyl groups attached to a pyridazinyl sulfanylacetamide backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c1-12-2-7-15(10-16(12)20)22-18(25)11-26-19-9-8-17(23-24-19)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZMSFLBAVBSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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